
2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid is an organic compound that features a tetrahydrofuran ring substituted with an allyl group and an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.
Aminoacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various derivatives with different functional groups.
科学研究应用
2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Tetrahydrofuran-3-yl)acetic acid: Lacks the allyl group and aminoacetic acid moiety.
2-(2-Allyltetrahydrofuran-3-yl)acetic acid: Lacks the aminoacetic acid moiety.
2-(2-Allyltetrahydrofuran-3-yl)glycine: Similar structure but with a different amino acid moiety.
Uniqueness
2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid is unique due to the presence of both the allyl group and the aminoacetic acid moiety, which confer distinct chemical and biological properties
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-amino-2-(2-prop-2-enyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-7-6(4-5-13-7)8(10)9(11)12/h2,6-8H,1,3-5,10H2,(H,11,12) |
InChI 键 |
MNZCINYTXBTEMF-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(CCO1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



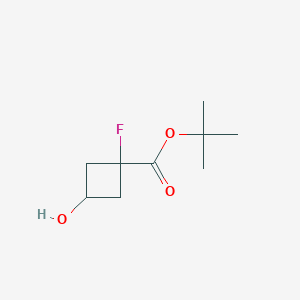

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
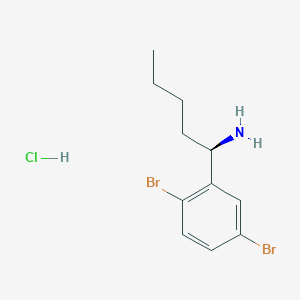
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
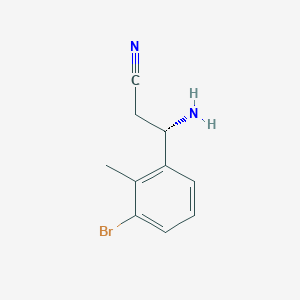
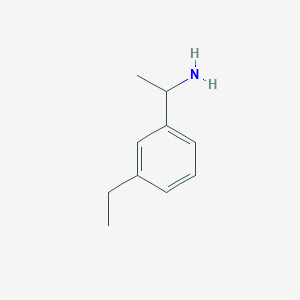


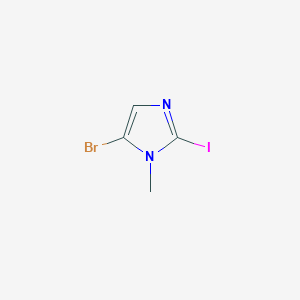

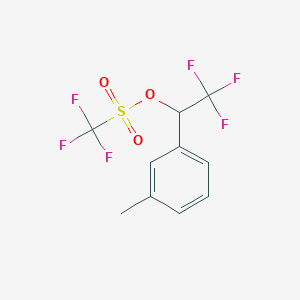
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
